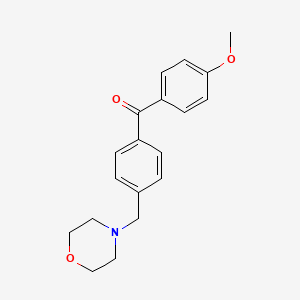

4-Methoxy-4'-morpholinomethyl benzophenone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Methoxy-4’-morpholinomethyl benzophenone is a chemical compound with the molecular formula C19H21NO3 . It is a derivative of benzophenone, which is a ubiquitous structure in medicinal chemistry found in several naturally occurring molecules exhibiting a variety of biological activities .

Synthesis Analysis

The synthesis of 4-methoxy-4’-methylbenzophenone, a similar compound, was done via Friedel-Crafts acylation reaction of p-anisoyl chloride and toluene in the presence of AlCl3 as a catalyst .Molecular Structure Analysis

The molecular structure of 4-Methoxy-4’-morpholinomethyl benzophenone can be represented by the linear structure formula: CH3OC6H4COC6H5 . The molecular weight of the compound is 311.38 .科学研究应用

Anti-Proliferative Activity

4-Methoxy-4'-morpholinomethyl benzophenone analogues have been investigated for their anti-proliferative activity against various types of neoplastic cells. These compounds, specifically methyl group-substituted benzophenones, show significant anti-mitogenic activity. This suggests their potential in cancer treatment through mechanisms like cell cycle arrest and caspase-activated DNase-mediated apoptosis (Al‐Ghorbani et al., 2017).

Polymerization Photoinitiators

4-Methoxy-benzophenone derivatives have been studied in the context of polymerization photoinitiators. These compounds can alter the reactivity of polymerization processes when exposed to light irradiation, highlighting their utility in the field of polymer chemistry (Fouassier et al., 1995).

Environmental Applications

In environmental sciences, 4-Methoxy-benzophenone derivatives, such as benzophenone-4, have been targeted for removal from water using novel adsorption methods. This involves using tertiary amine-functionalized crosslinking polymeric resins, demonstrating the compound's significance in environmental cleanup processes (Zhou et al., 2018).

Photoreactive Polymers

Photoreactive polymers containing benzophenone groups, including those derived from 4-Methoxy-benzophenone, have been synthesized for surface modification of biomaterials. These polymers can be used to create highly hydrophilic surfaces, which are valuable in biomedical applications (Lin et al., 2015).

Magnetic Field Effects in Chemical Reactions

The hydrogen abstraction reactions of 4-Methoxy-benzophenone with thiophenol were studied under ultrahigh magnetic fields. This research contributes to understanding magnetic field effects in chemical reactions, which is crucial for the development of new magnetic field-sensitive materials and technologies (Wakasa et al., 1999).

属性

IUPAC Name |

(4-methoxyphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-22-18-8-6-17(7-9-18)19(21)16-4-2-15(3-5-16)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYBMCXYENKRML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642620 |

Source

|

| Record name | (4-Methoxyphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-4'-morpholinomethyl benzophenone | |

CAS RN |

898769-72-7 |

Source

|

| Record name | (4-Methoxyphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。